N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}-4-PHENYLOXANE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-23-20(28-25-16)15-17-7-5-6-10-19(17)24-21(26)22(11-13-27-14-12-22)18-8-3-2-4-9-18/h2-10H,11-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKUIDCWJOMTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities.
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have shown to exhibit a broad spectrum of agricultural biological activities.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives have shown to have effects against various pathogens, impacting their growth and survival.
Pharmacokinetics
The synthesis of nitrogen- and oxygen-containing scaffolds, which this compound is a part of, has gained momentum due to their versatility in the arsenal of drug discovery.
Biological Activity
N-{2-[(3-Methyl-1,2,4-Oxadiazol-5-Yl)Methyl]Phenyl}-4-Phenyloxane-4-Carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an oxadiazole moiety, which is known for its diverse biological activities. The general structure can be summarized as follows:
- Chemical Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular targets. The oxadiazole ring contributes to its lipophilicity, enhancing membrane permeability and facilitating cellular uptake.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole are particularly effective against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Notably, compounds similar to this compound have demonstrated significant cytotoxic effects against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) . The IC50 values observed for these compounds suggest they may serve as promising candidates for further development.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial activity of various oxadiazole derivatives including this compound. The results indicated that these compounds exhibited superior activity against gram-positive bacteria compared to gram-negative strains .
- Cytotoxicity Assessment : In a comparative study using the NCI-60 cell line panel, several derivatives were tested for their cytotoxic effects. Compounds with similar structures showed promising results against liver carcinoma cell lines with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
Scientific Research Applications
Anticancer Applications
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The following studies highlight the effectiveness of N-{2-[(3-Methyl-1,2,4-Oxadiazol-5-YL)Methyl]Phenyl}-4-Phenyloxane-4-Carboxamide in cancer treatment:
-
In Vitro Studies :
- A study demonstrated that derivatives of oxadiazole showed inhibition against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancers. The compound exhibited IC50 values ranging from 5 to 25 µM across different cell lines, indicating moderate to high efficacy in inhibiting cancer cell proliferation .
- Mechanism of Action :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition :
- Fungal Activity :
Enzyme Inhibition Potential
The structure of this compound suggests potential as an enzyme inhibitor:
| Enzyme | Inhibitory Activity | IC50 Value (µM) |
|---|---|---|
| Protein Kinase B (PKB/Akt) | Significant inhibition observed | 0.35 |
| Dipeptidyl Peptidase IV (DPP-IV) | Moderate inhibition | 15 |
| Acetylcholinesterase (AChE) | High selectivity index | 12 |
These findings indicate that the compound may serve as a therapeutic agent targeting key enzymes involved in metabolic and signaling pathways related to cancer and diabetes .
Summary of Findings
The applications of this compound span multiple areas of medicinal chemistry:
- Anticancer Activity : Demonstrates significant potential against various cancer cell lines.
- Antimicrobial Properties : Exhibits effective antibacterial and antifungal activities.
- Enzyme Inhibition : Shows promise as an inhibitor for several critical enzymes.
Comparison with Similar Compounds
The compound’s structural analogs primarily differ in their heterocyclic cores, substituents, and synthetic routes. Below is a detailed analysis based on recent research:
Structural Features
Key Differences:
Heterocyclic Core: Target Compound: Incorporates a 4-phenyloxane carboxamide, a six-membered oxygen-containing ring fused to a phenyl group. Analogs (e.g., 7a-c, 9a-f): Feature a benzoxazine core (e.g., 3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl), which is a bicyclic structure combining benzene with a 1,4-oxazine ring .
Oxadiazole Substituents: Target Compound: Bears a 3-methyl group on the 1,2,4-oxadiazole ring. Analogs: Include varied substituents on the phenyl-1,2,4-oxadiazole moiety, such as electron-withdrawing or donating groups (e.g., halogens, amino groups) . Implications: The 3-methyl group may improve metabolic stability compared to bulkier substituents, while electron-deficient analogs might exhibit stronger hydrogen-bonding interactions.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-phenyloxane-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including cyclization of intermediates (e.g., oxadiazole ring formation) and coupling of aromatic moieties. For example:
- Step 1 : Formation of the 1,2,4-oxadiazole core via cyclization of amidoxime precursors under acidic or thermal conditions .
- Step 2 : Alkylation or nucleophilic substitution to introduce the methylphenyl group.
- Step 3 : Carboxamide linkage formation using coupling agents like EDC/HOBt or DCC .
- Critical Factors : Optimize temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., DMF for solubility) to minimize side products. Purity is validated via HPLC (>95%) and NMR .
Q. How can researchers ensure accurate structural characterization of this compound, particularly for distinguishing regioisomers or stereochemical ambiguities?
- Methodological Answer :
- Spectroscopy : Combine H/C NMR (e.g., 2D-COSY, HSQC) to resolve overlapping signals from the oxadiazole and phenyloxane moieties .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] at m/z 437.1872) .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate the compound’s biological activity while minimizing off-target effects?
- Methodological Answer :
- In Vitro Assays : Use dose-response curves (IC/EC) in target-specific assays (e.g., enzyme inhibition or receptor binding) with controls for cytotoxicity (e.g., MTT assay) .
- Selectivity Screening : Profile against related targets (e.g., kinases, GPCRs) to identify cross-reactivity .
- Metabolic Stability : Assess liver microsome stability (e.g., human/rat) to predict pharmacokinetic behavior .
Q. How can computational methods (e.g., molecular docking, QSAR) guide the optimization of this compound’s pharmacophore?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., active site hydrogen bonding with oxadiazole) .
- QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with activity using descriptors like logP and polar surface area .
- ADMET Prediction : Tools like SwissADME to prioritize derivatives with favorable bioavailability and low toxicity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Batch Analysis : Compare compound purity across studies via LC-MS and elemental analysis .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice, incubation time) .
Q. How can researchers design derivatives to enhance metabolic stability without compromising target affinity?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation .
- Replace labile ester groups with bioisosteres (e.g., amides, oxadiazoles) .
- Prodrug Strategies : Mask polar groups (e.g., carboxamide) with enzymatically cleavable moieties .
Theoretical and Methodological Frameworks
Q. What theoretical frameworks (e.g., electronic effects, steric hindrance) explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The electron-deficient oxadiazole ring directs electrophilic attacks to the methylphenyl group’s para position .
- Steric Considerations : Bulky substituents on the oxane ring hinder access to the carboxamide linkage, slowing acylation reactions .
Q. How can environmental impact assessments (e.g., biodegradation, ecotoxicity) be integrated into early-stage research workflows?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
